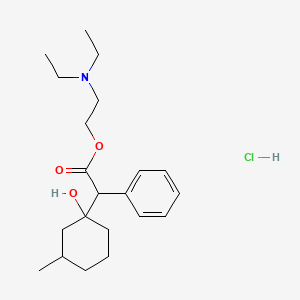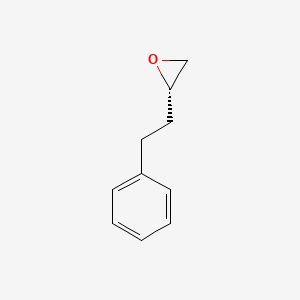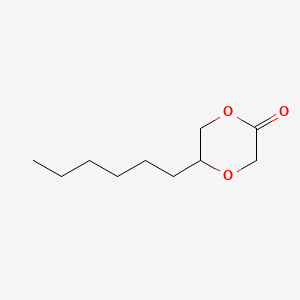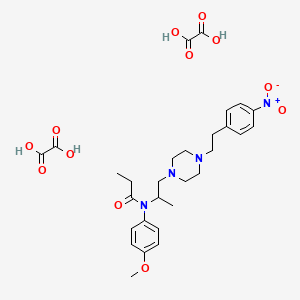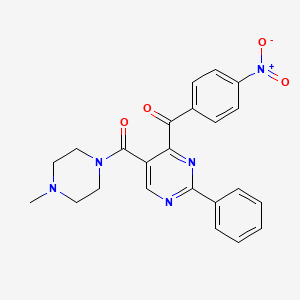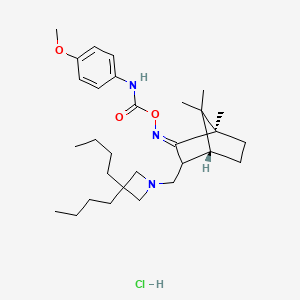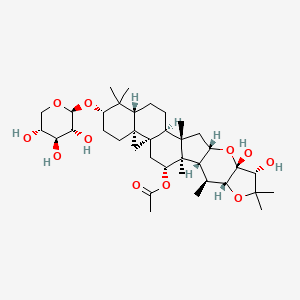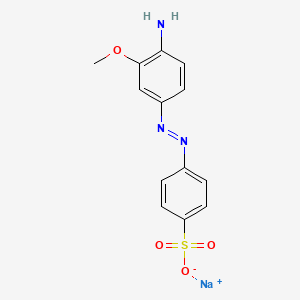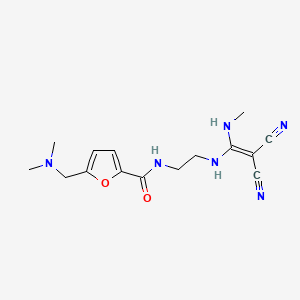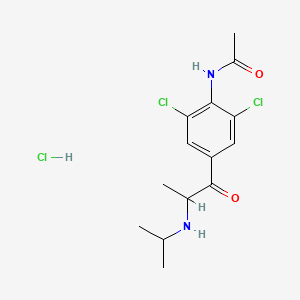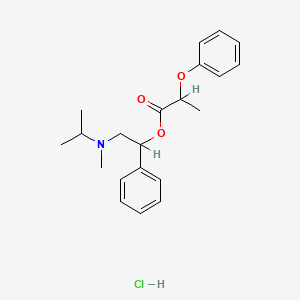
2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a phenoxy group, a propionic acid moiety, and an isopropylmethylamino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride typically involves multiple steps:
Formation of 2-Phenoxypropionic Acid: This can be achieved through the reaction of phenol with propionic acid under acidic conditions.
Esterification: The 2-Phenoxypropionic acid is then esterified with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Amidation: The ester is then reacted with isopropylmethylamine to form the corresponding amide.
Hydrochloride Formation: Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the ester or amide functionalities, converting them to alcohols or amines, respectively.
Substitution: Nucleophilic substitution reactions can take place at the benzyl ester moiety, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted benzyl esters.
Aplicaciones Científicas De Investigación
2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the isopropylmethylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxypropionic Acid: Lacks the isopropylmethylamino and benzyl ester groups, making it less versatile.
2-Methyl-2-Phenoxypropionic Acid: Similar structure but with a methyl group, leading to different reactivity and applications.
Uniqueness
2-Phenoxypropionic acid alpha-((isopropylmethylamino)methyl)benzyl ester hydrochloride is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110246-50-9 |
|---|---|
Fórmula molecular |
C21H28ClNO3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
[2-[methyl(propan-2-yl)amino]-1-phenylethyl] 2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-16(2)22(4)15-20(18-11-7-5-8-12-18)25-21(23)17(3)24-19-13-9-6-10-14-19;/h5-14,16-17,20H,15H2,1-4H3;1H |
Clave InChI |
UAXGSWUXYJGCKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC(C1=CC=CC=C1)OC(=O)C(C)OC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


